molecular formula C7H13ClN2O B2581691 (1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride CAS No. 2138192-21-7

(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride

Cat. No.: B2581691
CAS No.: 2138192-21-7
M. Wt: 176.64 g/mol
InChI Key: UNRPRWPFZJORPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride” is a chemical compound with the molecular formula C7H13ClN2O and a molecular weight of 176.64 . It’s not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2O.ClH/c8-6(10)7-4-5(7)2-1-3-9-7;/h5,9H,1-4H2,(H2,8,10);1H/t5-,7+;/m1./s1 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 176.65 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Research on the controllable and selective catalytic oxidation of cyclohexene highlights the synthetic value of controlled oxidation reactions for producing intermediates with varied functional groups, such as oxabicycloheptanes. These intermediates have broad applications in the chemical industry, underlining the importance of selective catalysis in synthesizing complex molecules from simpler substrates (Cao et al., 2018).

Anticancer Activity of Norcantharidin Analogues

Norcantharidin and its analogues, which share structural motifs with bicyclo compounds, demonstrate significant anticancer activities. This research underscores the potential of structurally complex molecules for therapeutic applications, particularly in oncology (Deng & Tang, 2011).

Synthesis of 1,2,3-Triazoles

The synthesis and application of 1,2,3-triazoles, which involve cyclic compounds and click chemistry, reveal the versatility of azabicyclo compounds in drug discovery and material science. These findings highlight the role of innovative synthetic methodologies in expanding the utility of nitrogen-containing heterocycles (Kaushik et al., 2019).

Pharmaceutical Applications of Norbornane Compounds

The utilization of norbornane compounds, closely related to the azabicyclo structure, in pharmaceutical research demonstrates the importance of bicyclic compounds' unique molecular shape and fixed substituent positions in studying structure-activity relationships and developing new medications (Buchbauer & Pauzenberger, 1991).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Methacrylic acid", "Methylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Acetic anhydride", "Sodium acetate", "Ethyl acetate", "Methanol", "Chloroform", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrylic acid in the presence of a catalyst to form a Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then reacted with methylamine to form a bicyclic amine.", "Step 3: The bicyclic amine is then acetylated using acetic anhydride and sodium acetate to form the corresponding N-acetyl derivative.", "Step 4: The N-acetyl derivative is then reduced using sodium borohydride to form the corresponding amine.", "Step 5: The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the desired product, (1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride." ] }

CAS No.

2138192-21-7

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

2-azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c8-6(10)7-4-5(7)2-1-3-9-7;/h5,9H,1-4H2,(H2,8,10);1H

InChI Key

UNRPRWPFZJORPD-UHFFFAOYSA-N

Isomeric SMILES

C1C[C@H]2C[C@]2(NC1)C(=O)N.Cl

SMILES

C1CC2CC2(NC1)C(=O)N.Cl

Canonical SMILES

C1CC2CC2(NC1)C(=O)N.Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.